![molecular formula C14H15F3N2O B2694060 N-{1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}prop-2-enamide CAS No. 2094823-34-2](/img/structure/B2694060.png)
N-{1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}prop-2-enamide, commonly known as TPPB, is a pyrrolidine derivative that has been extensively studied for its potential therapeutic applications. TPPB is a selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation.
Mechanism Of Action
TPPB is a selective inhibitor of the N-{1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}prop-2-enamide channel, which is involved in pain sensation and inflammation. N-{1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}prop-2-enamide channels are expressed on sensory neurons and are activated by various stimuli such as heat, capsaicin, and acid. Activation of N-{1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}prop-2-enamide channels leads to the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), which are involved in pain transmission and inflammation. TPPB inhibits the activation of N-{1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}prop-2-enamide channels, thereby reducing the release of neuropeptides and reducing pain sensation and inflammation.
Biochemical and Physiological Effects
TPPB has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. TPPB has been shown to reduce the release of neuropeptides such as substance P and CGRP, which are involved in pain transmission and inflammation. TPPB has also been shown to reduce the activation of microglia, which are involved in neuroinflammation.
Advantages And Limitations For Lab Experiments
One of the advantages of TPPB is its selectivity for the N-{1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}prop-2-enamide channel, which reduces the potential for off-target effects. TPPB has also been shown to have good bioavailability and pharmacokinetics in animal models. One of the limitations of TPPB is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the research on TPPB. One direction is to further investigate its potential therapeutic applications in animal models of pain, inflammation, and neurodegenerative diseases. Another direction is to develop more potent and selective N-{1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}prop-2-enamide inhibitors based on the structure of TPPB. Additionally, the development of more soluble formulations of TPPB could expand its use in experimental settings.
Synthesis Methods
The synthesis of TPPB starts with the reaction of 2-(trifluoromethyl)benzaldehyde with 3-pyrrolidinecarboxylic acid to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to give the corresponding amine. The amine is then coupled with prop-2-enoyl chloride to form TPPB. The overall yield of the synthesis is around 25%.
Scientific Research Applications
TPPB has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. TPPB has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O/c1-2-13(20)18-10-7-8-19(9-10)12-6-4-3-5-11(12)14(15,16)17/h2-6,10H,1,7-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEGLVYDFLCJCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.